1-(4-Nitrophenyl)piperazine
Description
Historical Context and Significance within Piperazine (B1678402) Chemistry
The history of piperazine chemistry dates back to its initial introduction into medicine as a solvent for uric acid. lew.ro Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions. This structural feature confers upon them a range of physicochemical properties that have made them a privileged scaffold in medicinal chemistry. lew.roontosight.ai They are recognized as important pharmacophores, forming the core of numerous biologically active compounds across various therapeutic areas, including antifungal, antibacterial, antimalarial, and antipsychotic agents. iucr.org
Within this broader context, 1-(4-nitrophenyl)piperazine emerged as a key intermediate and building block. The presence of the nitro group on the phenyl ring significantly influences its chemical reactivity and biological activity. cymitquimica.comsmolecule.com This substitution makes the compound a valuable precursor for the synthesis of a diverse array of derivatives, as the nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. Its stability and the ease with which it can be incorporated into more complex molecular structures have contributed to its widespread use in laboratory settings. chemimpex.com
Role as a Fundamental Scaffold in Chemical Synthesis and Drug Discovery
The utility of this compound as a fundamental scaffold is a recurring theme in academic and industrial research. It serves as a versatile starting material for the synthesis of a multitude of more complex molecules with potential therapeutic applications. cymitquimica.comchemimpex.com Medicinal chemists frequently employ this compound to design and synthesize novel bioactive agents. chemimpex.com
Its role as a scaffold is particularly prominent in the development of drugs targeting the central nervous system. It has been instrumental in the synthesis of compounds aimed at treating neurological disorders, including anti-anxiety and antidepressant medications. chemimpex.com The piperazine moiety can interact with various biological targets, and modifications to the phenyl ring and the second nitrogen atom of the piperazine ring allow for the fine-tuning of these interactions. cymitquimica.comchemimpex.com
The synthetic versatility of this compound is demonstrated by its use in creating a wide range of derivatives. For instance, it has been used as a key intermediate in the synthesis of novel tyrosinase inhibitors, which have potential applications in treating pigmentation disorders. nih.gov In one study, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their ability to inhibit the enzyme tyrosinase. One derivative, featuring an indole (B1671886) moiety, showed a significant inhibitory effect. nih.gov
Furthermore, researchers have utilized this compound to prepare new compounds with antimicrobial properties. nih.govresearchgate.net By reacting it with various intermediates, scientists have created derivatives that exhibit activity against bacterial and fungal pathogens. nih.govresearchgate.net For example, a series of N-phenylpiperazines derived from this compound were synthesized and tested for their activity against several microbial strains. nih.govresearchgate.net
The compound also serves as a building block in the synthesis of molecules for other applications, such as materials science, where it can be incorporated into specialized polymers and coatings. chemimpex.com In analytical chemistry, it has been used as a derivatization agent to facilitate the detection of other chemical substances. smolecule.com
Table 2: Examples of Research Applications for this compound Derivatives
| Research Area | Derivative Type | Finding | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Indole-substituted piperazine | Exhibited significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM. | nih.gov |
| Antimycobacterial Activity | 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Showed inhibitory activity against M. kansasii and M. marinum with a MIC of 15.0 µM. | nih.govresearchgate.net |
| Antifungal Activity | 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Demonstrated the highest activity against F. avenaceum with a MIC of 14.2 µM. | nih.govresearchgate.net |
The consistent use of this compound as a foundational element in the synthesis of new chemical entities underscores its importance in advancing various fields of scientific research, most notably in the quest for novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJSRICSKDKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978310 | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
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Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-89-2 | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
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| Record name | 1-(4-Nitrophenyl)piperazine | |
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| Record name | 1-(4-Nitrophenyl)piperazine | |
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| Record name | 1-(4-nitrophenyl)piperazine | |
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| Record name | 1-(4-Nitrophenyl)piperazine | |
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Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl Piperazine
Direct Synthesis Routes to 1-(4-Nitrophenyl)piperazine
The direct synthesis of this compound and its derivatives often involves nucleophilic aromatic substitution reactions. A common method is the reaction of a piperazine (B1678402) derivative with an activated aryl halide, such as p-chloronitrobenzene or 4-fluoronitrobenzene. dissertationtopic.netprepchem.com For instance, the reaction of 4-pyridylpiperazine with 4-fluoronitrobenzene in the presence of anhydrous sodium bicarbonate and N,N-dimethylformamide (DMF) under reflux yields 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. prepchem.com
Another approach involves a multi-step synthesis starting from diethanolamine (B148213). This method includes the synthesis of (2-bromoethyl)diamine from diethanolamine and hydrobromic acid, followed by cyclization with an aniline (B41778) derivative and subsequent N'-arylation with p-chloronitrobenzene. dissertationtopic.net A one-pot synthesis method has also been developed where 1-(4-methoxyphenyl)piperazine (B173029) is generated in situ from diethanolamine and then reacted with p-chloronitrobenzene. core.ac.uk This route is advantageous as it avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine. core.ac.uk
Table 1: Direct Synthesis Routes to this compound Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference |
| 4-Fluoronitrobenzene, 4-Pyridylpiperazine | Anhydrous sodium bicarbonate, N,N-dimethylformamide, reflux | 1-(4-Nitrophenyl)-4-(4-pyridyl)piperazine | prepchem.com |
| Diethanolamine, p-Anisidine, p-Chloronitrobenzene | HBr, Na2CO3, 1-Butanol | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) | core.ac.uk |
| 1-Fluoro-3-nitrobenzene, 1-Benzylpiperazine | DMSO, DIPEA, reflux | 1-Benzyl-4-(3-nitrophenyl)piperazine | nih.gov |
Derivatization Strategies Utilizing the this compound Moiety
The this compound scaffold is a versatile platform for generating a diverse range of derivatives through various chemical transformations at the secondary amine of the piperazine ring.
N-Arylation and Alkylation Approaches
The secondary amine of this compound is readily amenable to N-arylation and N-alkylation reactions, allowing for the introduction of various substituents. These reactions are fundamental in expanding the chemical space of its derivatives.
N-Arylation: The nucleophilic nature of the piperazine nitrogen facilitates its reaction with activated aryl halides or other arylating agents. For example, the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene is a key step in the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. dissertationtopic.netcore.ac.uk
N-Alkylation: Alkylation of the piperazine nitrogen can be achieved using various alkylating agents. For instance, reaction with ethyl bromoacetate (B1195939) in acetone (B3395972) leads to the formation of ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate. lew.ro Reductive amination is another effective method for N-alkylation. For example, reaction with aldehydes like formaldehyde (B43269) or acetaldehyde (B116499) after deprotection of a Cbz group can introduce methyl or ethyl groups. nih.gov Alkylation with bromoalkanes, such as 1,3-dibromopropane, can also be used to introduce alkyl chains. nih.gov
Table 2: Examples of N-Arylation and Alkylation of this compound Derivatives
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 1-(4-Methoxyphenyl)piperazine | p-Chloronitrobenzene | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | N-Arylation | dissertationtopic.netcore.ac.uk |
| 4-Nitrophenylpiperazine | Ethyl bromoacetate | Ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate | N-Alkylation | lew.ro |
| Cbz-protected piperazine derivative | Formaldehyde, Pd/C | N-Methyl piperazine derivative | Reductive Amination | nih.gov |
| Cbz-protected piperazine derivative | 1,3-Dibromopropane | N-Propyl piperazine derivative | N-Alkylation | nih.gov |
Formation of Carbamates and Hydrazone Derivatives
The reactivity of the this compound core allows for the straightforward synthesis of carbamate (B1207046) and hydrazone derivatives, which are classes of compounds with significant biological activities.
Carbamates: Carbamate derivatives of this compound can be synthesized by reacting the piperazine nitrogen with chloroformates. For example, new carbamate derivatives have been designed and synthesized for potential antimicrobial applications. ejbps.comnih.gov The reaction of secondary amines with 4-nitrophenylchloroformate is a common method for preparing such carbamates. nih.gov
Hydrazone Derivatives: Hydrazone derivatives are readily prepared from this compound. A key intermediate, 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, is synthesized by reacting ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate with hydrazine (B178648) hydrate. lew.roscispace.com This acetohydrazide can then be reacted with various aromatic aldehydes to yield a series of N'-benzylidene-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives. scispace.com These hydrazones have been investigated for their potential biological activities. iucr.orgnih.gov
Table 3: Synthesis of Carbamate and Hydrazone Derivatives
| Starting Material | Reagents | Product Type | Reference |
| This compound | Chloroformates | Carbamates | ejbps.com |
| N-methyl-3,3-diphenylpropan-1-amine | 4-Nitrophenylchloroformate, Triethylamine | Carbamate | nih.gov |
| Ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate | Hydrazine hydrate | Acetohydrazide intermediate | lew.roscispace.com |
| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | Aromatic aldehydes | Hydrazone derivatives | scispace.com |
Incorporation into Complex Hybrid Molecular Structures
The this compound moiety is a valuable pharmacophore that can be integrated into more complex molecular architectures to create hybrid molecules with potentially enhanced or novel biological activities. This strategy involves combining the piperazine unit with other biologically active scaffolds.
Coumarin (B35378) Hybrids: The this compound scaffold has been linked to coumarin moieties. For instance, 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide can be reacted with coumarin-3-carboxylic acid derivatives to form coumarin-piperazine hybrids. lew.ro Thiazole-linked coumarin-piperazine hybrids have also been synthesized and evaluated as galectin-1 inhibitors. rsc.org
Isatin (B1672199) Hybrids: Hybrid molecules incorporating both isatin and this compound have been synthesized. The key intermediate, 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, is reacted with isatin to form the corresponding N-acylhydrazone. lew.ro
Salicyl and Furane Hybrids: Similarly, the reaction of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with salicylaldehyde (B1680747) or furan-2-aldehyde yields hybrid molecules containing salicyl and furane moieties, respectively. lew.ro Chalcone-furan hybrids have also been explored. nih.gov
1,2,4-Triazol-3-thiol Hybrids: The this compound unit has been incorporated into molecules containing a 1,2,4-triazole-3-thiol ring. This is achieved by first forming an isothiocyanate derivative from 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, which is then cyclized in the presence of a base to form the triazole ring. lew.ro
Polymerization and Material Integration
Beyond its applications in medicinal chemistry, this compound and its derivatives are utilized in material science. They can be incorporated into polymers and other materials to enhance their properties. chemimpex.com For example, these compounds can be used to create specialized polymers and coatings, potentially improving durability and resistance to environmental factors. chemimpex.com The inclusion behavior of this compound with molecules like 4-sulfonatocalix[n]arenes has been studied, suggesting potential for the development of new materials. smolecule.comiucr.org
Green Chemistry and Catalyst-Free Synthetic Innovations
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This trend extends to the synthesis of this compound derivatives.
Compound Names Mentioned in this Article
Pharmacological and Biological Activities of 1 4 Nitrophenyl Piperazine and Its Derivatives
Antimicrobial Spectrum of Activity
Derivatives of 1-(4-nitrophenyl)piperazine have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. These compounds represent a promising area of research in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govresearchgate.net
Antibacterial Efficacy
The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.
Against Staphylococcus aureus : A novel pleuromutilin (B8085454) derivative incorporating a this compound moiety, specifically 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound proved to be a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition. nih.gov Another study synthesized a series of novel pleuromutilin derivatives containing a piperazine (B1678402) ring and found that one compound with a 4-nitrophenyl piperazine group exhibited the most prominent in vitro antibacterial effect against MRSA with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. bohrium.com However, some studies have shown that certain derivatives, such as 1-(naphthalen-1-yl(phenyl)methoxy)-3-(4-(4-nitro-phenyl) piperazin-1-yl)propan-2-ol, were inactive against S. aureus at the tested concentrations. derpharmachemica.com
Against Escherichia coli : Research on bis(pyrazole-benzofuran) hybrids with a piperazine linker has identified a derivative, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, which demonstrated significant antibacterial efficacy against E. coli with a MIC/MBC value of 1.2/1.2 μM. nih.gov Conversely, another study reported that a specific naphthalene-based derivative with a 4-nitrophenyl piperazine substituent showed no activity against E. coli at the tested concentrations. derpharmachemica.com
Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterium | Activity | Reference |
|---|---|---|---|
| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent | nih.gov |
| 22–[2-(4-((4-nitrophenyl piperazine)methyl)-1,2,3-triazol-1-yl)-1-(piperazine-1-yl) ethyl-1-one] deoxy pleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 1 μg/mL | bohrium.com |
| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine | Escherichia coli | MIC/MBC = 1.2/1.2 μM | nih.gov |
| 1-(naphthalen-1-yl(phenyl)methoxy)-3-(4-(4-nitro-phenyl) piperazin-1-yl)propan-2-ol | Staphylococcus aureus | Inactive | derpharmachemica.com |
| 1-(naphthalen-1-yl(phenyl)methoxy)-3-(4-(4-nitro-phenyl) piperazin-1-yl)propan-2-ol | Escherichia coli | Inactive | derpharmachemica.com |
Antifungal Efficacy
The antifungal properties of this compound derivatives have been investigated against several fungal pathogens, showing promising results.
Against Candida neoformans : A study on new carbamate (B1207046) derivatives of this compound found that two of the synthesized compounds exhibited very good antifungal activity against C. neoformans. ejbps.com The research highlighted that the this compound monocarbamates were more effective as antifungals compared to the corresponding 6-aminoindazole biscarbamates. ejbps.com Another study also reported promising antifungal activity of this compound derivatives against C. neoformans. evitachem.com
Against Fusarium avenaceum : In a study where ten new this compound derivatives were synthesized and tested, one compound, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, demonstrated the highest activity against F. avenaceum, with a MIC of 14.2 µM. nih.govresearchgate.net
Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungus | Activity | Reference |
|---|---|---|---|
| This compound monocarbamates | Candida neoformans | Very good antifungal activity | ejbps.com |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | MIC = 14.2 µM | nih.govresearchgate.net |
Antimycobacterial Efficacy
Derivatives of this compound have shown notable activity against various mycobacterial strains, indicating their potential as antimycobacterial agents.
Against Mycobacterium kansasii : A study revealed that certain this compound derivatives exhibited significant activity against M. kansasii. nih.gov Specifically, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed high inhibitory activity with MIC values of 15.4 µM and 15.0 µM, respectively. nih.govresearchgate.net The study also suggested that higher lipophilicity and the electron-donor properties of the substituent positively influenced the activity against M. kansasii. nih.gov
Against Mycobacterium marinum : The compound 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was also found to be effective against M. marinum, with a MIC of 15.0 µM. nih.govresearchgate.net
Antimycobacterial Activity of this compound Derivatives
| Compound/Derivative | Mycobacterium | Activity (MIC) | Reference |
|---|---|---|---|
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.govresearchgate.net |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.govresearchgate.net |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | nih.govresearchgate.net |
Central Nervous System (CNS) Pharmacological Profiles
The this compound scaffold is a key component in the development of agents targeting the central nervous system, particularly for mood disorders.
Serotonin (B10506) and Noradrenaline Reuptake Inhibition
Derivatives of this compound have been designed and synthesized as potential dual reuptake inhibitors of serotonin (5-HT) and norepinephrine (B1679862) (NE), which are key neurotransmitters in the pathophysiology of depression. nih.gov Research has focused on creating arylamidine derivatives, with one compound, (E)-1-(4-Chlorophenyl)-N-((4-nitrophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride, being synthesized and evaluated for its inhibitory activities. nih.gov The development of dual 5-HT/NE reuptake inhibitors is a significant area of antidepressant research. nih.gov
Potential as Antidepressant and Anxiolytic Agents
The structural framework of this compound is recognized for its potential in developing antidepressant and anxiolytic drugs. smolecule.com
Antidepressant Potential : Several studies have highlighted the antidepressant potential of this compound derivatives. researchgate.netontosight.ai A novel derivative, 2-(4-nitrophenyl)-3-(4-phenylpiperazinomethyl)imidazo[1,2-a]pyridine, was found to have a potent anxiolytic effect, exceeding that of the reference drug medazepam by a factor of two. msu.ru Additionally, a study on novel oxadiazole-piperazine derivatives found that a compound with a nitro group on the phenyl ring showed significant MAO-A inhibitory activity, which is a target for antidepressant drugs. dergipark.org.tr
Anxiolytic Potential : The anxiolytic-like effects of new arylpiperazine derivatives have been demonstrated in behavioral studies. nih.gov Research on 2-[4(4-nitrophenyl) piperazine-1-yl]-N-benzylacetamide showed that it has excellent anxiolytic activity in mice. soeagra.com This suggests that the this compound moiety is a valuable scaffold for designing new anxiolytic agents. msu.rusoeagra.com
CNS Activity of this compound Derivatives
| Compound/Derivative | CNS Activity | Findings | Reference |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-N-((4-nitrophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride | Serotonin/Norepinephrine Reuptake Inhibition | Designed as a potential dual reuptake inhibitor. | nih.gov |
| 2-(4-nitrophenyl)-3-(4-phenylpiperazinomethyl)imidazo[1,2-a]pyridine | Anxiolytic | More potent than medazepam. | msu.ru |
| Oxadiazole-piperazine derivative with a 4-nitrophenyl group | Antidepressant (MAO-A inhibition) | Significant inhibitory activity. | dergipark.org.tr |
| 2-[4(4-nitrophenyl) piperazine-1-yl]-N-benzylacetamide | Anxiolytic | Excellent anxiolytic activity in mice. | soeagra.com |
Modulation of Neurotransmitter Systems
Derivatives of this compound are recognized for their potential to interact with and modulate various neurotransmitter systems within the central nervous system. chemimpex.comontosight.ai The core piperazine structure is a common feature in many centrally acting drugs, and modifications to this scaffold can lead to significant variations in pharmacological effects. researchgate.net
The presence of the this compound moiety is a key structural element in the design of compounds targeting neurotransmitter receptors. Research has shown that derivatives can be synthesized to act as selective serotonin reuptake inhibitors (SSRIs) and other psychoactive drugs. chemimpex.com Their ability to interact with serotonin and dopamine (B1211576) receptors makes them promising candidates for the development of novel antidepressants and anxiolytics. smolecule.com For instance, compounds with structural similarities to this compound derivatives have shown affinity for serotonin receptors, which are crucial in regulating mood and anxiety. ontosight.aismolecule.comontosight.ai
Furthermore, the substitution pattern on the piperazine ring plays a critical role in determining the specific activity on neurotransmitter receptors. ijrrjournal.com The inherent flexibility of the piperazine ring allows it to bind effectively to various biological targets, influencing monoamine neurochemical pathways through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net This has led to the development of numerous derivatives with potential applications in treating a range of neurological and psychiatric disorders. chemimpex.comontosight.ai
Acetylcholinesterase and Butyrylcholinesterase Inhibition
A significant area of investigation for this compound derivatives is their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. core.ac.uk Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netmdpi.com
Several studies have focused on synthesizing and evaluating the anticholinesterase activity of various derivatives. For example, a series of novel piperazine-containing hydrazone derivatives incorporating the this compound scaffold were synthesized and tested for their inhibitory potency against both AChE and BuChE. researchgate.netanadolu.edu.tr In another study, new thiazole-piperazine derivatives were designed and evaluated as acetylcholinesterase inhibitors. researchgate.nettandfonline.com
The research indicates that while some derivatives show poor AChE inhibitory potency, others exhibit significant activity. For instance, in a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, substitutions on the phenyl ring with groups like methyl, methoxy, chloro, or nitro did not significantly impact enzymatic activity. tandfonline.com However, other structural modifications have yielded compounds with potent and selective inhibition. For example, certain 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives demonstrated strong inhibitory activity towards BuChE. mdpi.com
The following table summarizes the inhibitory activities of selected this compound derivatives against AChE and BuChE.
| Compound Type | Target Enzyme(s) | Key Findings | Reference(s) |
| Piperazine-containing hydrazone derivatives | AChE, BuChE | Synthesized and evaluated for inhibitory potency. | researchgate.netanadolu.edu.tr |
| Thiazole-piperazine derivatives | AChE | Designed as potential acetylcholinesterase inhibitors. | researchgate.nettandfonline.com |
| 2-(9-Acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives | BuChE | Showed strong inhibitory activity. | mdpi.com |
| Arecoline-4-thiazolidinone derivatives | AChE, BuChE | Some derivatives exhibited considerable activity at micromolar ranges for AChE over BuChE. | core.ac.uk |
Anticancer and Antiproliferative Investigations
The this compound scaffold has been extensively utilized in the design and synthesis of novel compounds with potential anticancer and antiproliferative activities. researchgate.netontosight.aidergipark.org.tr The piperazine ring is a versatile heterocyclic structure found in numerous anticancer agents, valued for its ability to serve as a potent and selective ligand for various biological targets involved in cancer progression. dergipark.org.tr
Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, and lung. dergipark.org.trniscpr.res.in For instance, novel piperidine (B6355638) and piperazine derivatives of dichloroacetate (B87207) (DCA) have been synthesized and shown to possess significantly higher anticancer activity than DCA alone. niscpr.res.in One of the most active compounds in this series, f1 , exhibited an IC50 value of 7.79 µM against the HT-29 human colon cancer cell line. niscpr.res.in
Furthermore, antiproliferative studies on a human monocytic leukemia THP-1 cell line have been conducted with N-phenylpiperazine derivatives, indicating the broad spectrum of cancer types that can be targeted. nih.govresearchgate.net Hybrid compounds containing the this compound moiety linked to other pharmacologically active structures, such as tetrazole, have also been investigated. These hybrids have shown significant growth inhibitory activity against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines, with some compounds exhibiting a GI50 of ≤0.1 µM. semanticscholar.org
The mechanism of action for these anticancer effects is believed to involve the inhibition of cellular pathways crucial for tumor growth and proliferation. ontosight.ai The flexibility of the piperazine scaffold allows for structural modifications that can enhance cytotoxic activity and selectivity for cancer cells. dergipark.org.tr
Below is a table summarizing the anticancer and antiproliferative activities of various this compound derivatives.
| Derivative Class | Cell Lines Tested | Notable Results | Reference(s) |
| Dichloroacetate (DCA) derivatives | HT-29 (colon), MCF-7 (breast) | Compound f1 showed an IC50 of 7.79 µM against HT-29 cells. | niscpr.res.in |
| N-phenylpiperazine derivatives | THP-1 (leukemia) | Investigated for in vitro antiproliferative activity. | nih.govresearchgate.net |
| Tetrazole hybrid compounds | SiHA (cervical), MDA-MB-235 (breast), PANC-1 (pancreatic) | Exhibited significant growth inhibitory activity (GI50 ≤0.1 µM). | semanticscholar.org |
Enzyme Activity Modulation and Metabolic Pathway Insights
The this compound moiety is a versatile scaffold that has been incorporated into various derivatives to modulate the activity of different enzymes and gain insights into metabolic pathways. ontosight.ai The nitro group on the phenyl ring can influence the compound's redox properties and its interactions with biological targets. ontosight.ai
One area of investigation is the inhibition of monoamine oxidase (MAO) enzymes. Novel 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and screened for their inhibitory activity against MAO-A and MAO-B. tandfonline.comtandfonline.com Among these, the compound 2j , which contains a 4-nitrophenyl moiety, demonstrated selective and potent inhibition of MAO-A with an IC50 value of 23.10 µM. tandfonline.comtandfonline.com
Furthermore, derivatives of this compound have been studied for their potential to inhibit other enzymes involved in metabolic processes. For example, some studies suggest that these compounds may inhibit specific enzymes involved in drug metabolism, which could impact the efficacy of co-administered drugs. smolecule.com The carbamate derivatives of piperazine have also been characterized as inhibitors of endocannabinoid hydrolases, highlighting the broad range of enzymes that can be targeted by this chemical class. nih.gov
The following table provides a summary of the enzyme modulation activities of this compound derivatives.
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j ) | Monoamine Oxidase-A (MAO-A) | Selective and potent inhibitor with an IC50 of 23.10 µM. | tandfonline.comtandfonline.com |
| General this compound derivatives | Drug-metabolizing enzymes | Potential to inhibit enzymes involved in metabolic pathways. | smolecule.com |
| Piperazine carbamates | Endocannabinoid hydrolases | Characterized as inhibitors of these enzymes. | nih.gov |
Interaction with Human Equilibrative Nucleoside Transporters (ENTs)
Human Equilibrative Nucleoside Transporters (ENTs) are crucial for the transport of nucleosides and nucleoside analog drugs across cell membranes. nih.gov Understanding the interaction of compounds with these transporters is important for drug development, particularly for chemotherapeutics and antivirals. nih.gov
Research has explored the potential for this compound derivatives to interact with ENTs. While direct studies on this compound itself are limited in this context, the broader class of piperazine-containing compounds has been investigated as inhibitors of these transporters. For instance, a novel inhibitor of ENTs, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains a piperazine ring, has been identified and shown to be more selective for ENT2 over ENT1. nih.govanu.edu.au
It is important to note that the well-known ENT inhibitor, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), contains a nitro-substituted phenyl ring, similar to this compound, suggesting that this structural feature may be important for interaction with ENTs. nih.govfrontiersin.orgnih.gov NBMPR is a potent inhibitor of ENT1 and is often used as a tool to study the function of these transporters. frontiersin.orgnih.gov
Further research is needed to specifically elucidate the interaction of this compound and its direct derivatives with human ENTs. However, the existing data on related piperazine compounds and the structural similarities to known ENT inhibitors suggest that this is a promising area for future investigation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Effects on Biological Activity
Impact of Lipophilicity and Electron-Donor/Withdrawing Properties
The biological activity of 1-(4-nitrophenyl)piperazine derivatives is significantly influenced by the lipophilicity and electronic characteristics of their substituents. Lipophilicity, a key physicochemical parameter, affects a molecule's ability to cross cell membranes and interact with biological targets, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govunl.edu
Research on various piperazine-based compounds has consistently shown a correlation between lipophilicity and biological response. For instance, in a series of 1,4-piperazine derivatives of aryloxyaminopropanol, a significant parabolic correlation was observed between beta-adrenolytic activity and lipophilicity parameters. nih.gov Similarly, enhancing the lipophilicity of ciprofloxacin (B1669076) by substituting its N-4 piperazine (B1678402) moiety was found to improve its antibacterial and antimycobacterial activities. nih.gov
In the design of benzhydrylpiperazine-couples nitrobenzenesulfonamide hybrids, the nitrobenzene (B124822) sulfonamide moiety was incorporated specifically for lipophilicity control, demonstrating a strategic approach to modulating this property. nih.gov
Table 1: Effect of Substituents on Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives
| Compound | Substituent at N-1 of Piperazine | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4l | Indole (B1671886) moiety | 72.55 | nih.gov |
| Kojic Acid (Standard) | - | 16.69 | nih.gov |
IC₅₀: The half maximal inhibitory concentration.
Role of Stereochemistry in Activity Modulation
The three-dimensional arrangement of atoms, or stereochemistry, can significantly modulate the biological activity of this compound derivatives. The piperazine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The orientation of the 4-nitrophenyl group has been a subject of crystallographic studies.
Pharmacophore Identification and Optimization
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's interaction with a specific biological target. unina.it For derivatives of this compound, the piperazine scaffold itself is a core pharmacophoric element. nih.gov The process of pharmacophore identification involves analyzing a set of active compounds to determine the common structural features and their spatial arrangement that are crucial for activity. unina.it
Optimization often involves modifying the core scaffold and its substituents. For example, in the development of tyrosinase inhibitors based on a 4-hydroxyphenylpiperazine core, researchers modified the linker connecting an aromatic tail to the central piperazine ring. nih.gov This approach aimed to reduce the length and flexibility of the spacer while incorporating a variety of substituents on the aromatic tail to fine-tune the interaction with the enzyme. nih.gov The piperazine core was identified as being crucial for correctly orienting the two other pharmacophoric parts of the molecule. nih.gov Such studies demonstrate a rational approach to drug design, where a basic pharmacophore is identified and then systematically optimized to enhance potency and selectivity.
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools for elucidating the SAR of this compound derivatives, offering insights that can guide the synthesis of more potent and selective compounds.
Molecular Docking Analyses with Biological Targets (e.g., DNA Gyrase A protein)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is widely used to understand the interactions between small molecules, like this compound derivatives, and their macromolecular targets.
Several studies have employed molecular docking to investigate the binding modes of piperazine-containing compounds. For instance, nitrophenylpiperazine derivatives have been docked into the active site of the tyrosinase enzyme to explore the enzyme-inhibitor interactions at a molecular level. nih.govresearchgate.net These analyses help to rationalize the observed inhibitory activities and guide the design of new inhibitors. nih.gov
DNA gyrase, a crucial bacterial enzyme, has been another key target for docking studies involving piperazine derivatives. biorxiv.org New N4-piperazinyl ciprofloxacin hybrids have been synthesized and their inhibitory activity against DNA gyrase was investigated. nih.govnih.gov Molecular docking of these compounds into the DNA gyrase active site (PDB: 2XCT) confirmed their ability to form stable complexes, similar to the parent compound ciprofloxacin, thereby explaining their enhanced antibacterial activity. nih.govnih.gov
Table 2: DNA Gyrase Inhibitory Activity and Docking Scores of Ciprofloxacin Derivatives
| Compound | IC₅₀ (µM) vs. DNA Gyrase | Reference |
|---|---|---|
| Ciprofloxacin | 0.323 | nih.gov |
| 2b | 0.231 | nih.gov |
| Other Derivatives | 1.012–7.592 | nih.gov |
IC₅₀: The half maximal inhibitory concentration.
In Silico Characterization of Electronic, Steric, and Lipohydrophilic Features
In silico tools are frequently used to calculate and analyze the physicochemical properties of molecules, providing a deeper understanding of SAR. These methods can predict electronic features (like charge distribution), steric properties (such as molecular shape and size), and lipohydrophilic characteristics (related to solubility and membrane permeability). unl.edupharmacophorejournal.com
For N-arylpiperazine derivatives, statistical methods like principal component analysis have been used to evaluate SAR based on calculated electronic properties and lipophilicity. mdpi.com Such analyses can reveal which properties are most critical for the desired biological activity. Furthermore, ADME (absorption, distribution, metabolism, and excretion) properties of piperazine derivatives are often predicted using computational models. pharmacophorejournal.comresearchgate.net These predictions help in identifying candidates with drug-like properties early in the discovery process, assessing their potential bioavailability and ruling out compounds likely to have poor pharmacokinetic profiles. unl.edupharmacophorejournal.com
Scaffold Hopping and Bioisosteric Replacements in Drug Design
Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry, employed to modify known active compounds to discover novel chemotypes with superior properties. mdpi.com These approaches aim to alter a molecule's core structure while preserving the essential three-dimensional arrangement of pharmacophoric features responsible for its biological activity. nih.gov The goal is to improve potency, selectivity, and pharmacokinetic profiles, or to circumvent existing patents. mdpi.com The this compound scaffold has served as a versatile template for the application of these principles in the design of new therapeutic agents.
One prominent example of scaffold modification involves a series of this compound derivatives designed as tyrosinase inhibitors. nih.gov In this research, the core nitrophenylpiperazine moiety was kept constant while various aryl substitutions were "hopped" onto the second nitrogen of the piperazine ring. This strategy allowed for the exploration of the enzyme's binding pocket and revealed critical structure-activity relationships (SAR). nih.gov
The study demonstrated that moving from simple substituted phenyl rings to more complex heterocyclic systems significantly impacted inhibitory potency. nih.gov Notably, the introduction of an indole moiety resulted in a marked increase in activity, identifying it as a promising lead structure for further development. nih.gov
Bioisosteric replacement, a related strategy, focuses on substituting an entire functional group or scaffold with another that has similar physical or chemical properties. The piperazine ring itself is a frequent subject of such modifications. enamine.netenamine.net In a study aimed at developing ligands for the sigma-2 receptor (σ2R), researchers replaced the piperazine moiety of a lead compound with various diazaspiro, bridged, and fused ring systems to investigate the impact on receptor affinity and selectivity. nih.gov
This exploration revealed that the structural nature of the diamine core is critical for σ2R affinity. Replacement of the standard piperazine ring with more constrained diazaspiroalkanes generally led to a decrease in affinity for the target σ2R, while sometimes increasing affinity for the related σ1R. nih.gov Interestingly, expanding the ring to a homopiperazine (B121016) (a seven-membered ring) resulted in the most potent compound for σ2R in the series, indicating that the size and conformation of this central scaffold are key determinants for potent and selective binding. nih.gov
These studies underscore key molecular design principles. The this compound scaffold provides a robust starting point, where the piperazine acts as a versatile linker that can be modified or replaced, and the substituted phenyl ring can be altered to probe interactions within a target's binding site. Scaffold hopping allows for broad exploration of chemical space to achieve significant gains in potency, while bioisosteric replacement of the core ring system offers a powerful method for fine-tuning receptor affinity and selectivity.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. The IR spectrum of 1-(4-nitrophenyl)piperazine typically displays strong absorption bands corresponding to the nitro group (NO₂) stretches, usually observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the aliphatic amine of the piperazine (B1678402) ring also give rise to distinct peaks. For instance, in derivatives of this compound, characteristic peaks for other functional groups can be observed, such as a C=O stretching vibration around 1630-1736 cm⁻¹ in acylated derivatives. rsc.orgshd-pub.org.rsnih.gov The N-H stretching vibration of the piperazine ring is also a key feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR and ¹³C-NMR, provides a detailed map of the carbon and hydrogen atom environments within the molecule.
In the ¹H-NMR spectrum of this compound, the aromatic protons of the nitrophenyl ring typically appear as two distinct doublets in the downfield region (around 6.8-8.2 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.orgnih.gov The protons on the piperazine ring usually resonate as multiplets in the upfield region (around 2.6-3.6 ppm). rsc.orgnih.gov In a study of methacrylic polymers with this compound side chains, the protons of the piperazine ring were observed at chemical shifts of approximately 2.65-2.72 ppm and 3.33 ppm. acs.org
The ¹³C-NMR spectrum complements the ¹H-NMR data by showing distinct signals for each unique carbon atom. The carbon atoms of the nitrophenyl ring resonate at characteristic chemical shifts, with the carbon attached to the nitro group appearing at a significantly downfield position. The carbon atoms of the piperazine ring also show distinct signals. For example, in a series of synthesized 4-nitrophenylpiperazine derivatives, the piperazine carbons were observed in the range of 46-57 ppm. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular formula of this compound (C₁₀H₁₃N₃O₂), which has a molecular weight of approximately 207.23 g/mol . nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. rsc.org
Table 1: Spectroscopic Data for this compound and its Derivatives
| Technique | Key Findings | Reference |
| IR Spectroscopy | Nitro group (NO₂) stretches (~1500-1560 cm⁻¹, ~1300-1370 cm⁻¹), C=O stretch in derivatives (~1630-1736 cm⁻¹) | rsc.orgshd-pub.org.rsnih.gov |
| ¹H-NMR Spectroscopy | Aromatic protons (doublets, ~6.8-8.2 ppm), Piperazine protons (multiplets, ~2.6-3.6 ppm) | rsc.orgnih.govacs.org |
| ¹³C-NMR Spectroscopy | Piperazine carbons (~46-57 ppm) | nih.gov |
| Mass Spectrometry | Molecular Weight (~207.23 g/mol ), Fragmentation patterns | rsc.orgnist.gov |
Chromatographic Methods for Purity and Degradation Product Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the separation, identification, and quantification of this compound and related compounds in complex mixtures. This method is particularly useful for detecting trace-level impurities. For instance, a rapid targeted method using LC-MS/MS has been developed for the detection of various piperazine derivatives, including those related to this compound, in designer drugs. mdpi.com In another application, this compound was used as a derivatization reagent for the LC-MS/MS screening of potential genotoxic alkylation compounds, highlighting its utility in analytical methods. researchgate.net The development of such methods often involves optimizing extraction procedures and chromatographic conditions to achieve the best separation and detection limits. hsa.gov.sg
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for monitoring the progress of reactions involving this compound and for preliminary purity assessment. rsc.org By comparing the retention factor (Rf) of the synthesized compound with that of a standard, a quick evaluation of its purity can be made. It is often used to determine the appropriate solvent system for column chromatography purification. nih.gov
X-ray Crystallography and Solid-State Characterization
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography, providing invaluable information about bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography studies on salts and derivatives of this compound have revealed detailed structural information. For example, the crystal structures of several salts of this compound with various organic acids have been reported. iucr.orgresearchgate.netnih.govnih.govnih.goviucr.org These studies show that the piperazinium ring typically adopts a chair conformation. iucr.org The orientation of the 4-nitrophenyl group can be either equatorial or, more rarely, axial depending on the co-former. nih.goviucr.org The crystal packing is often stabilized by a network of hydrogen bonds, such as N—H⋯O interactions between the piperazinium cation and the counter-anion, as well as π–π stacking interactions between the aromatic rings. iucr.orgnih.goviucr.org In some cases, disordered nitro groups or solvent molecules are observed within the crystal lattice. iucr.orgiucr.org
Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal structure. This analysis has been applied to salts of this compound to understand the nature and extent of contacts such as H⋯O, H⋯H, and C⋯H. iucr.orgresearchgate.netnih.gov The resulting fingerprint plots provide a graphical representation of these interactions, with prominent spikes indicating the presence of strong hydrogen bonds. iucr.orgresearchgate.net
Table 2: Crystallographic Data for Salts of this compound
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-(4-nitrophenyl)piperazin-1-ium 2-chlorobenzoate | Triclinic | Pī | Disordered cations and anions, N—H⋯O hydrogen bonds | iucr.orgresearchgate.netnih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium 2-bromobenzoate (B1222928) hemihydrate | Monoclinic | C2/c | Isomorphous with the iodobenzoate derivative, N—H⋯O hydrogen bonds | iucr.orgresearchgate.netnih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium 2-iodobenzoate (B1229623) hemihydrate | Monoclinic | C2/c | Isomorphous with the bromobenzoate derivative, N—H⋯O hydrogen bonds | iucr.orgresearchgate.netnih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium salicylate | Monoclinic | P2₁/n | Equatorial 4-nitrophenyl group, π–π stacking | nih.goviucr.org |
| bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) trihydrate | Triclinic | Pī | Axial 4-nitrophenyl group | nih.goviucr.org |
| 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | Monoclinic | P2₁/c | Axial 4-nitrophenyl group | nih.goviucr.org |
| 1-benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | Two independent molecules in the asymmetric unit, chair conformation of piperazine ring | iucr.org |
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis techniques are employed to investigate the stability of this compound and its derivatives at elevated temperatures and to understand their decomposition mechanisms.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition events. For some derivatives of this compound, TGA has shown that the initial mass loss can be attributed to the loss of solvent molecules, followed by the decomposition of the organic moiety at higher temperatures. For instance, the decomposition of a derivative was observed to begin with the loss of the nitro group at temperatures above 200°C. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition. The melting point of this compound is reported to be in the range of 130-134°C. thermofisher.comsigmaaldrich.com DSC analysis of an inclusion complex of this compound with 4-sulfonatocalix[n]arenes provided evidence for the formation of the complex. nih.gov
Hazardous decomposition products upon thermal degradation can include nitrogen oxides, carbon monoxide, and carbon dioxide. coleparmer.comfishersci.nlfishersci.com
Surface and Optical Property Characterization for Material Applications
When incorporated into polymeric materials, the surface and optical properties of this compound derivatives become critical for their potential applications in optoelectronics.
Atomic Force Microscopy (AFM) is used to study the surface topography of thin films of polymers containing this compound. Studies on methacrylic polymers with this compound side chains have shown that these materials can form very smooth thin films, with root-mean-square roughness values in the sub-nanometer range. acs.orgnih.govresearchgate.net
Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. This has been applied to characterize thin layers of methacrylic polymers containing this compound. acs.orgnih.gov
Raman and Fourier Transform Infrared Spectroscopy (FTIR) are used to investigate the structural properties of these polymeric materials in both powder and thin film forms. acs.orgnih.gov FTIR spectra can confirm the incorporation of the this compound moiety into the polymer backbone. acs.org
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials. These parameters are crucial for assessing their potential use in electronic devices. acs.orgnih.gov For methacrylic polymers based on this compound, the optical energy band gaps were determined to be in the range of 2.73 to 2.81 eV, suggesting their potential for applications in photovoltaics and field-effect transistors. nih.govresearchgate.net
Applications and Future Directions in Chemical Sciences
Role in Medicinal Chemistry and Drug Development Pipelines
1-(4-Nitrophenyl)piperazine is a cornerstone in the design and synthesis of novel therapeutic agents. chemimpex.com Its piperazine (B1678402) moiety is a common feature in many biologically active compounds, and the nitrophenyl group provides a reactive handle for further chemical elaboration. chemimpex.comontosight.ai This has positioned the compound as a key building block in drug discovery pipelines, particularly for neurological and oncological applications. chemimpex.comontosight.ai
The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com Researchers utilize it as a starting material to create more complex structures with potential therapeutic value. smolecule.com Its derivatives have been extensively investigated for a range of pharmacological activities, including antipsychotic, antidepressant, and anti-anxiety effects. ontosight.ai The ability of some of its derivatives to cross the blood-brain barrier makes them particularly suitable for targeting central nervous system disorders. ontosight.ai
One significant area of application is in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other psychoactive drugs. chemimpex.com The interaction of its derivatives with neurotransmitter systems underpins their potential in psychiatric medicine. chemimpex.com Furthermore, 4-nitrophenylpiperazine has been instrumental in creating potential anticancer agents. For instance, it has been used as an intermediate in the synthesis of transcriptase inhibitors and other compounds evaluated for their efficacy against cancer. nih.goviucr.org
Recent research has also highlighted the potential of this compound derivatives as tyrosinase inhibitors. A novel series of these derivatives was synthesized and evaluated, with one compound featuring an indole (B1671886) moiety displaying a significant inhibitory effect on tyrosinase, suggesting its potential as a lead structure for developing treatments for pigmentation disorders. nih.gov
| Derivative Class | Therapeutic Target/Application | Key Research Finding | Citation |
|---|---|---|---|
| Acyl-functionalized piperazines | Antifungal, Antibacterial, Antimalarial, Antipsychotic | Piperazines are important pharmacophores in many biologically active compounds. | iucr.org |
| This compound derivatives | Tyrosinase Inhibitors | A derivative with an indole moiety (compound 4l) showed significant tyrosinase inhibition with an IC50 value of 72.55 μM. | nih.gov |
| Piperazine-containing hydrazone derivatives | Anticancer | Serves as an intermediate in the synthesis of potential anticancer drugs. | smolecule.com |
| N-phenylpiperazines | Antimycobacterial | Derivatives showed inhibitory activity against M. kansasii and M. marinum. | researchgate.net |
Contributions to Material Science and Optoelectronics
Beyond its biomedical applications, this compound and its derivatives are making significant inroads into material science and optoelectronics. The compound's structure, which combines an electron-donating piperazine ring with an electron-withdrawing nitrophenyl group, imparts interesting optical properties to materials incorporating it. rsc.orgrsc.org
Researchers have successfully incorporated this compound into polymers to create materials with enhanced durability and resistance. chemimpex.com Specifically, methacrylic polymers modified with this compound side chains have been synthesized and characterized for their potential use in optoelectronic devices. nih.govacs.org Studies have shown that modifying the distance of the chromophore from the polymer's main chain can alter the material's optical properties, such as its absorption spectrum and refractive index. nih.govresearchgate.net
These piperazine-containing polymers exhibit optical energy band gaps in a range that suggests their potential for applications in photovoltaics, field-effect transistors, and electrochromic devices. nih.govresearchgate.net The investigation of these materials is a critical first step toward developing novel optoelectronic components. nih.gov
Furthermore, derivatives of this compound have been studied for their nonlinear optical (NLO) properties. rsc.orgrsc.org A self-assembled supramolecular compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP), demonstrated considerable potential as a nonlinear optical material, with significant third-order nonlinear susceptibility. rsc.orgrsc.org This opens up possibilities for their use in advanced photonic applications.
| Material Type | Key Property Investigated | Significant Finding | Citation |
|---|---|---|---|
| Methacrylic polymers with this compound side chains | Optical energy band gap | Values ranged from 2.73 to 2.81 eV, indicating potential for optoelectronic applications. | nih.govresearchgate.net |
| Methacrylic polymers with this compound side chains | Refractive index | The refractive index changes with the energy, showing normal dispersion up to 2.7 eV. | researchgate.net |
| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) | Third-order nonlinear optical (NLO) properties | Exhibited considerable potential as an NLO material based on computational analysis. | rsc.orgrsc.org |
Emerging Research Avenues and Therapeutic Potential
The versatility of the this compound scaffold continues to inspire new areas of research with significant therapeutic potential. One of the most promising emerging applications is in the development of treatments for neurodegenerative disorders like Alzheimer's disease. elsevierpure.comnih.gov
Recent studies have identified piperazine derivatives as potential lead molecules for the development of therapeutic agents for Alzheimer's. elsevierpure.comnih.gov Research has shown that certain piperazine compounds can potentiate TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation. elsevierpure.com One such piperazine derivative demonstrated neuroprotective effects by activating neuronal store-operated calcium entry and was able to restore long-term potentiation in a mouse model of Alzheimer's disease. elsevierpure.com
Another exciting frontier is the development of inhibitors for SIRT6, a deacetylase implicated in metabolic diseases. bohrium.com A screening of a chemical library identified this compound as a hit compound with an IC50 value of 35 μM against SIRT6. bohrium.com Subsequent structural optimization of this scaffold led to the discovery of a more potent inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, with an IC50 value of 4.93 μM. bohrium.com This highlights the potential of this compound as a starting point for designing novel therapeutics for metabolic disorders. bohrium.com
Furthermore, the core structure of this compound is being utilized to create hybrid molecules by combining it with other pharmacologically active moieties like coumarin (B35378), isatin (B1672199), and triazole. lew.ro This approach aims to develop new therapeutic agents with enhanced or synergistic biological activities. lew.ro The ongoing exploration of such hybrid structures promises to unlock new therapeutic possibilities for a wide range of diseases.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Nitrophenyl)piperazine and its derivatives?
Answer: this compound derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting nitro-substituted aryl halides (e.g., 1-fluoro-4-nitrobenzene) with piperazine or substituted piperazines under basic conditions. For example:
- Method A : Microwave-assisted synthesis (280°C, DMSO as solvent) yields high-purity products via rapid heating, reducing reaction time compared to conventional methods .
- Method B : Alkylation using nitrobenzyl halides and piperazine derivatives in dichloromethane (CH₂Cl₂) with catalysts like KI, followed by reflux for 7 days .
Q. Key Considerations :
Q. How are this compound derivatives characterized to confirm structural integrity?
Answer: Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity. For example, asymmetric units in co-crystals (e.g., with 4,6-dimethoxypyrimidin-2-amine) show distinct hydrogen bonding via N–H⋯N interactions .
- Mass Spectrometry (MS) : Exact mass determination (e.g., molecular weight 365.3 g/mol for 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine) .
- Melting Point Analysis : Consistency with literature values (e.g., 153–154°C for (4-(4-hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone) .
Table 1 : Example Characterization Data for Piperazine Derivatives
| Compound | Yield (%) | Melting Point (°C) | Key NMR Shifts (ppm) |
|---|---|---|---|
| 1-(3-Nitrophenyl)-4-phenylpiperazine | 83 | 153–154 | 7.2–8.1 (aryl H) |
| 1-(4-Nitrobenzyl)-4-[3-TFMP]piperazine | 95 | 162–163 | 3.5–4.0 (piperazine CH₂) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in microwave-assisted synthesis?
Answer: Microwave-assisted synthesis (e.g., Procedure F ) offers advantages in speed and purity. Key optimization parameters:
- Temperature : 280°C ensures sufficient energy for bond formation without decomposition.
- Solvent : DMSO enhances microwave absorption and reaction homogeneity.
- Post-Treatment : Cooling followed by ether-induced precipitation improves crystallinity .
- Scaling : Small batches (≤5 mmol) minimize side reactions.
Data Contradiction Resolution :
Discrepancies in yields (e.g., 41% vs. 92% for bromophenyl derivatives ) may arise from steric effects or halogen reactivity. Use Hammett constants to predict electron-withdrawing/donating substituent effects on reaction rates.
Q. What advanced analytical techniques differentiate structural isomers of this compound analogs?
Answer:
- Raman Microspectroscopy :
- Laser power (20 mW) and scan count (128–256) maximize resolution for isomers like 1-(3-TFMPP) vs. 1-(4-TFMPP) .
- Principal Component Analysis (PCA) separates isomers by explaining >99% variance in spectral data .
- X-ray Crystallography : Resolves positional isomers via hydrogen-bonding patterns (e.g., N3⋯N2: 3.208 Å in co-crystals) .
Q. Methodological Workflow :
Acquire triplicate spectra for statistical robustness.
Apply multivariate analysis (PCA + Linear Discriminant Analysis) to classify isomers .
Q. How do solvent and catalyst choices influence mechanistic pathways in piperazine derivative synthesis?
Answer:
- Solvent Effects :
- Catalyst Roles :
- KI : Facilitates halogen exchange in nitrobenzyl bromide reactions.
- NBS/NCS : Selective bromination/chlorination of aromatic rings .
Case Study :
Synthesis of 1-(3-nitrophenyl)-4-phenylpiperazine (4a) in DMSO with 1-fluoro-3-nitrobenzene achieved 83% yield, whereas CH₂Cl₂-based methods required longer reaction times (7 days) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Answer:
- Dose-Dependent Activity : Antioxidant effects may show U-shaped curves; test multiple concentrations (e.g., 10–100 µM) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial potency .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-1-(4-Fluorophenyl)piperazine) to quantify affinity variations .
Table 2 : Biological Activity Trends
| Derivative | Activity (IC₅₀, µM) | Key Functional Groups |
|---|---|---|
| 1-(4-Nitrobenzyl)-4-[3-TFMP] | 12.5 (Antimicrobial) | -CF₃, -NO₂ |
| 1-(4-Hydroxyphenyl)-4-NPP | 45.0 (Antioxidant) | -OH, -NO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
